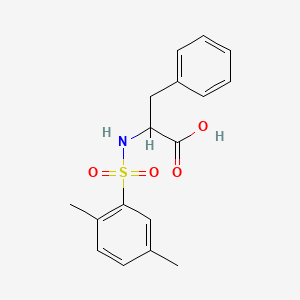
(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid” is an organic compound that contains a boronic acid functional group and a 3-bromophenylcarbamoyl group. It has a molecular formula of C13H11BBrNO3 and a molecular weight of 319.95 g/mol . This compound is widely used in scientific research and holds immense potential for various applications, including drug discovery, organic synthesis, and pharmaceutical development.
Synthesis Analysis
The compound can be used in Suzuki–Miyaura cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) . This code provides a specific string of characters that represent the compound’s molecular structure.
Chemical Reactions Analysis
The compound is involved in various organic reactions, including oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones . It can also participate in Pd(II)-catalyzed diastereoselective conjugate additions and palladium-catalyzed stereoselective Heck-type reactions of allylic esters with arylboronic acids .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Synthesis and Chemical Reactivity
Phenylboronic acids are extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds. This capability is crucial for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of various boronic acid derivatives has been demonstrated to facilitate the creation of biologically active compounds and pharmaceutical agents, showcasing their significance in medicinal chemistry and drug discovery processes (Das et al., 2003).
Sensing Applications
Phenylboronic acid derivatives have been employed in developing sensors for detecting saccharides and other biomolecules. This is due to their ability to form reversible covalent bonds with diols, which is a feature of many biological molecules, including sugars and glycoproteins. For example, the application of phenylboronic acids in the design of glucose sensors highlights their potential in medical diagnostics and monitoring applications. These sensors operate by detecting changes in the interaction between the boronic acid and the target molecule, which can be translated into a measurable signal (Mu et al., 2012).
Material Science
In material science, phenylboronic acid derivatives contribute to the development of novel materials with unique properties. For instance, their incorporation into polymeric materials can result in stimuli-responsive systems capable of responding to changes in their environment, such as pH, glucose concentration, or the presence of specific analytes. These materials have potential applications in drug delivery systems, where the controlled release of therapeutics is critical. The reversible nature of the boronic acid-diol interaction allows for the development of materials that can undergo self-healing or adapt their properties in response to external stimuli (Zhang et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The compound holds immense potential for various applications, including drug discovery, organic synthesis, and pharmaceutical development. It can be used as a biological material or organic compound for life science related research . As our understanding of its properties and reactions expands, it may find even more applications in the future.
properties
IUPAC Name |
[3-[(4-bromophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUHKZUVGVPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656883 | |
| Record name | {3-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874288-28-5 | |
| Record name | B-[3-[[(4-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
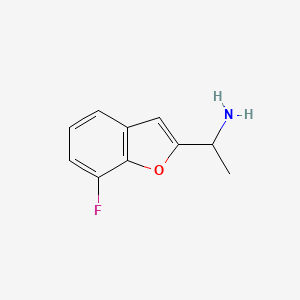
![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)
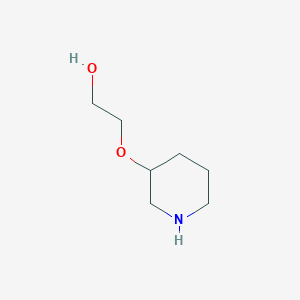
![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
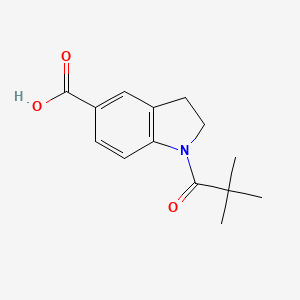
![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)

![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
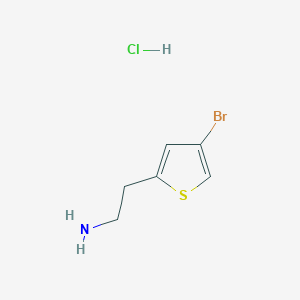
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
